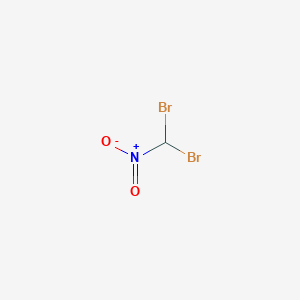

二溴硝基甲烷

描述

Synthesis Analysis

The synthesis of related dibromo compounds involves various strategies. For instance, 1,2-dibromoethane can react with glutathione in the presence of glutathione S-transferase to form a major DNA adduct, as discussed in the study of its reaction with DNA . Another example is the synthesis of a stable o-quinodimethane derivative, which involves the introduction of dibromo substituents to the compound . Additionally, the synthesis of a stable diaryldibromodisilene is achieved, which can further react to form substituted disilenes and a diaryldisilyne . These synthesis methods reflect the reactivity of dibromo compounds and their potential for forming complex structures.

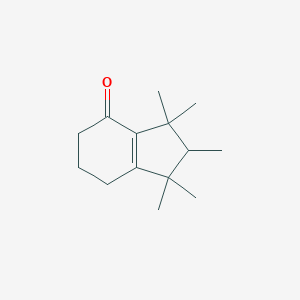

Molecular Structure Analysis

The molecular structure of dibromo compounds can be quite varied. For example, the dibromomethylene radical has been observed in two states, a near-linear triplet state and a bent singlet state, with an average carbon-bromine bond distance of 1.74 Å . The o-quinodimethane derivative mentioned earlier exhibits a significantly twisted π-framework and clear bond-length alternation in its central skeleton . These findings suggest that dibromo compounds can have diverse geometries and electronic structures, which could also be true for dibromonitromethane.

Chemical Reactions Analysis

Dibromo compounds participate in a variety of chemical reactions. The Ramberg-Bäcklund rearrangement is one such reaction, where dibromotetrachloroethane is used as a halogenating reagent to convert sulfones to alkenes . The photodissociation of dibromoethanes at 248 nm reveals different pathways and yields for molecular bromine elimination, depending on the isomeric form of the compound . These studies highlight the complex reaction mechanisms and pathways that dibromo compounds can undergo.

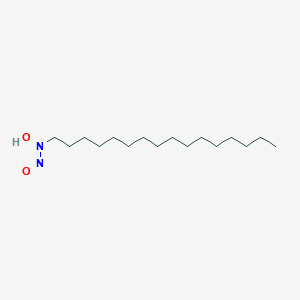

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromo compounds are influenced by their molecular structure. The o-quinodimethane derivative with dibromo substituents shows a broad absorption band in the visible region and amphoteric redox behavior . The photodissociation study of dibromoethanes provides insights into the vibrational population ratios and yield densities of bromine fragments, which are temperature-dependent . These properties are indicative of the reactive nature of dibromo compounds and their potential applications in various chemical processes.

科学研究应用

环境影响和健康影响

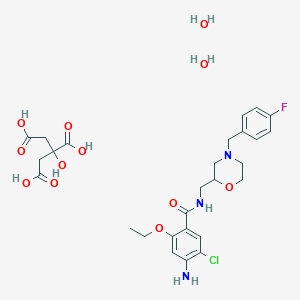

二溴硝基甲烷 (DBNM) 是一种卤代硝基甲烷,一直是环境和健康相关研究的主题。研究重点关注其作为饮用水消毒副产物的存在及其对哺乳动物细胞的影响。一项研究将 DBNM 与其他卤代硝基甲烷一起表征,评估了它们在哺乳动物细胞中的细胞毒性(细胞损伤潜力)和遗传毒性(DNA 损伤潜力)。研究发现,包括 DBNM 在内的溴代硝基甲烷比其氯代类似物具有更高的细胞毒性和遗传毒性,表明存在潜在的健康危害 (Plewa 等人,2004 年)。

分析化学和生化应用

DBNM 也已用于生化研究。一项研究探讨了葡萄糖氧化酶和 DBNM 之间的相互作用。在这项研究中,DBNM 用于了解酶-底物相互作用并从稳定的前体中产生质子不稳定的自杀底物。这项研究提供了对酶动力学和机制的见解 (Porter 等人,2000 年)。

紫外光解和环境降解

DBNM 在紫外光解下的降解动力学对于了解其环境归宿非常重要,对此进行了研究。发现 DBNM 和其他卤代硝基甲烷的光解速率随 pH 值增加而增加,并确定了各种降解途径。这项研究对于环境风险评估和水处理工艺至关重要 (Fang、Ling 和 Shang,2013 年)。

属性

IUPAC Name |

dibromo(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEVYCCMYUNRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

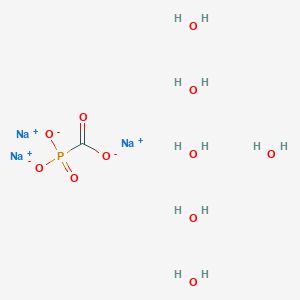

Molecular Formula |

CHBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021637 | |

| Record name | Dibromonitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibromonitromethane | |

CAS RN |

598-91-4 | |

| Record name | Dibromonitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dibromonitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromonitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromonitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。